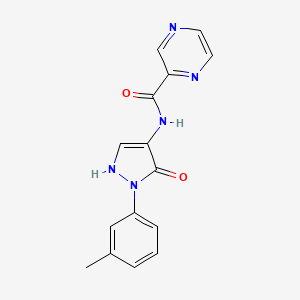
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazine ring and a pyrazole ring, which are connected through a carboxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of m-tolyl hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with pyrazine-2-carboxylic acid chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Oxo-2-(p-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- N-(3-Oxo-2-(o-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- N-(3-Oxo-2-(phenyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide
Uniqueness
N-(3-Oxo-2-(m-tolyl)-2,3-dihydro-1H-pyrazol-4-yl)pyrazine-2-carboxamide is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.
Eigenschaften
Molekularformel |
C15H13N5O2 |
|---|---|
Molekulargewicht |
295.30 g/mol |
IUPAC-Name |
N-[2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H13N5O2/c1-10-3-2-4-11(7-10)20-15(22)13(9-18-20)19-14(21)12-8-16-5-6-17-12/h2-9,18H,1H3,(H,19,21) |
InChI-Schlüssel |
QTQOKOWGSFGSKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CN2)NC(=O)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















